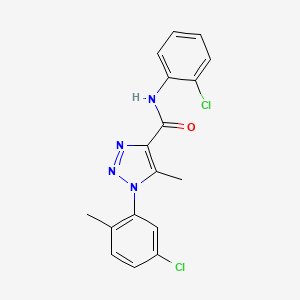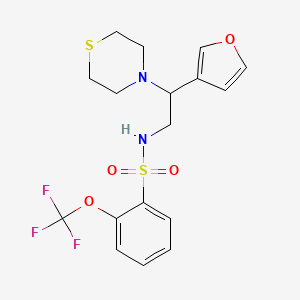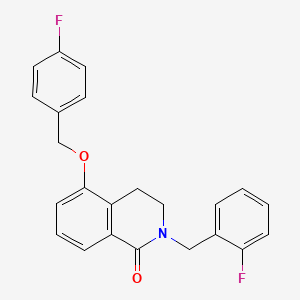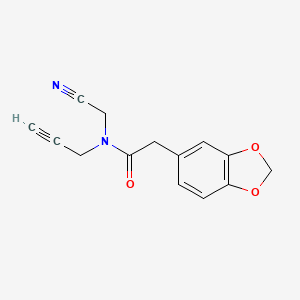
1-(3-((4-((3-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amino group, a morpholino group, a triazinyl group, and a fluorophenyl group . These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholino group, for example, would introduce a ring structure into the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino group could participate in acid-base reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .科学的研究の応用
Synthesis Techniques and Chemical Properties
Efficient synthesis techniques and novel chemical properties of compounds structurally related to 1-(3-((4-((3-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride have been extensively studied. For instance, Brands et al. (2003) outlined an efficient stereoselective synthesis method for an orally active NK(1) receptor antagonist, highlighting the steps involved in synthesizing complex molecules with specific focus on achieving high yield and stereoselectivity through innovative crystallization-induced asymmetric transformation and stereoselective one-pot processes (Brands et al., 2003). This research provides valuable insights into methodologies that could be applicable for synthesizing compounds similar to the one of interest.
Molecular Interactions and Analysis
Shukla et al. (2014) conducted an experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including compounds with fluoro and morpholino groups. Their work involved synthesizing biologically active 1,2,4-triazole derivatives and analyzing their crystal structures to study various intermolecular interactions (Shukla et al., 2014). This research is crucial for understanding the molecular interactions that could influence the biological activity and solubility of compounds like 1-(3-((4-((3-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride.
Antimicrobial and Anticonvulsant Activities
Research on the biological activities of structurally related compounds has shown promising results in areas such as antimicrobial and anticonvulsant applications. Ahuja and Siddiqui (2014) explored the anticonvulsant potential of clubbed indole-1,2,4-triazine derivatives, identifying compounds with significant activity in pre-clinical tests. Their findings suggest the potential for similar compounds to exhibit noteworthy biological activities (Ahuja & Siddiqui, 2014).
Antibacterial and Antifungal Properties
Further studies have highlighted the antibacterial and antifungal properties of fluoro and morpholino-containing compounds. For example, Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and demonstrated their promising antimycobacterial activity (Sathe et al., 2011). This research supports the potential of compounds like 1-(3-((4-((3-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride to serve as leads in the development of new antimicrobial agents.
作用機序
将来の方向性
特性
IUPAC Name |
1-[3-[[4-(3-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2.ClH/c1-14(29)15-4-2-6-17(12-15)23-19-25-20(24-18-7-3-5-16(22)13-18)27-21(26-19)28-8-10-30-11-9-28;/h2-7,12-13H,8-11H2,1H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGVDFEMRALCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736142.png)

![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)
![methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2736148.png)





![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2736158.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2736159.png)